Alagebrium

Description

Properties

CAS No. |

393121-34-1 |

|---|---|

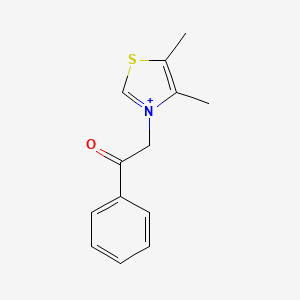

Molecular Formula |

C13H14NOS+ |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone |

InChI |

InChI=1S/C13H14NOS/c1-10-11(2)16-9-14(10)8-13(15)12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3/q+1 |

InChI Key |

LYLFQLCLUXOFOL-UHFFFAOYSA-N |

SMILES |

CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C |

Canonical SMILES |

CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C |

Other CAS No. |

393121-34-1 |

Synonyms |

3-phenacyl-4,5-dimethylthiazolium chloride alagebrium ALT 711 ALT-711 ALT711 phenyl-4,5-dimethylthiazolium chloride |

Origin of Product |

United States |

Foundational & Exploratory

a-dicarbonyl cross-link cleavage by Alagebrium

An In-depth Technical Guide on the Core Mechanism of α-Dicarbonyl Cross-Link Cleavage by Alagebrium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Advanced Glycation End-products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids.[1][2] This process, known as glycation, leads to the formation of cross-links between long-lived proteins like collagen and elastin.[2][3] These cross-links, particularly those involving α-dicarbonyl structures, contribute to the progressive stiffening of tissues, which is implicated in the pathophysiology of aging and various diseases, including diabetes, hypertension, and cardiovascular disorders.[1][2][3]

This compound (4,5-dimethyl-3-phenacylthiazolium chloride), formerly known as ALT-711, is a thiazolium derivative developed as a first-in-class therapeutic agent designed to break pre-formed AGE cross-links.[3][4][5] Its primary therapeutic goal is to reverse the detrimental effects of AGE accumulation, thereby restoring tissue elasticity and improving organ function.[4][6] This guide provides a detailed examination of this compound's core mechanism, supported by quantitative data, experimental protocols, and visualizations of the relevant biochemical pathways.

Core Mechanism of Action: Cleavage of α-Dicarbonyl Cross-links

This compound's principal mechanism of action is the targeted chemical cleavage of the carbon-carbon bond within established α-dicarbonyl (or α-diketone) structures that form protein-protein cross-links.[1][2] The positively charged thiazolium ring is the chemically reactive core of the this compound molecule, responsible for its cross-link breaking activity.[2] While effective against these specific α-dicarbonyl cross-links, it is important to note that there is no evidence suggesting this compound is effective against all types of AGE cross-links, such as the prevalent glucosepane (B12743330) cross-link.[4][7]

Beyond its primary role as a cross-link breaker, this compound also functions as an effective scavenger of reactive dicarbonyl species, such as methylglyoxal (B44143) (MG).[2][8] By trapping these highly reactive AGE precursors, this compound inhibits the formation of new advanced glycation end-products, providing a dual-pronged therapeutic approach.[2]

Modulation of Downstream Signaling Pathways

The pathological effects of AGEs extend beyond structural changes in the extracellular matrix. AGEs exert significant cellular effects by binding to specific cell surface receptors, most notably the Receptor for Advanced Glycation End-products (RAGE).[1][9] The engagement of RAGE by AGEs triggers a cascade of intracellular signaling events, leading to the activation of transcription factors like NF-κB. This, in turn, upregulates the expression of pro-inflammatory cytokines and adhesion molecules, generating oxidative stress and promoting a chronic inflammatory state.[1][10]

By breaking AGE cross-links and reducing the overall AGE burden, this compound indirectly attenuates this detrimental signaling.[2] This reduction in RAGE activation can mitigate downstream inflammation and oxidative stress, which are key drivers of tissue damage in diabetic and age-related pathologies.[5][11]

Quantitative Data from Clinical and Preclinical Studies

This compound has been evaluated in numerous studies, demonstrating measurable effects on vascular and cardiac parameters. The data below summarizes key findings from a clinical trial in patients with isolated systolic hypertension.

Table 1: Effects of this compound on Vascular Function in Isolated Systolic Hypertension

| Parameter | Placebo (Baseline) | This compound (8 weeks) | Percentage Change | P-value | Citation |

|---|---|---|---|---|---|

| Hemodynamics | |||||

| Carotid Augmentation Index (AI) | - | - | ↓ 37% | < 0.007 | [10] |

| Augmented Pressure (mmHg) | 16.4 ± 10 | 9.6 ± 9 | ↓ 41.5% | < 0.001 | [10] |

| Endothelial Function |

| Flow-Mediated Dilation (FMD, %) | 4.6 ± 1.1 | 7.1 ± 1.1 | ↑ 54.3% | < 0.05 |[10] |

Data presented as mean ± standard deviation where available. The study involved 13 adults on stable antihypertensive therapy who received 210 mg of this compound twice daily.[10]

Table 2: Summary of this compound Clinical Trials and Dosages

| Study Focus | Patient Population | Dosage | Key Outcomes | Citation |

|---|---|---|---|---|

| Diastolic Heart Failure (DIAMOND Trial) | 20 patients | 420 mg/day (210 mg, twice daily) | Improved cardiac function | [7] |

| Isolated Systolic Hypertension | 13 patients | 420 mg/day (210 mg, twice daily) | Reduced arterial stiffness, improved endothelial function | [10] |

| Chronic Heart Failure (BENEFICIAL Trial) | 102 patients | 400 mg/day (200 mg, twice daily) | Proof-of-concept study on efficacy and safety |[12][13] |

Experimental Protocols

In Vitro Synthesis of Advanced Glycation End-products (AGEs)

This protocol describes a general method for creating AGE-modified bovine serum albumin (AGE-BSA), a common reagent for in vitro studies.[14][15]

Materials:

-

Bovine Serum Albumin (BSA)

-

Reducing sugar (e.g., D-glucose, methylglyoxal)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sterile, endotoxin-free water

-

Dialysis tubing (10 kDa MWCO)

Procedure:

-

Prepare a solution of BSA (e.g., 50 mg/mL) and a high concentration of a reducing sugar (e.g., 0.5 M D-glucose) in sterile PBS.

-

A control solution containing only BSA in PBS should be prepared in parallel.

-

Filter-sterilize the solutions using a 0.22 µm filter.

-

Incubate the solutions in a sterile, dark environment at 37°C for several weeks (typically 4-8 weeks for glucose). Incubation time is shorter for more reactive dicarbonyls like methylglyoxal.

-

After incubation, extensively dialyze the solutions against PBS at 4°C to remove unreacted sugars and other small molecules.

-

Confirm AGE formation by observing increased fluorescence (excitation ~370 nm, emission ~440 nm) and changes in electrophoretic mobility compared to the non-glycated BSA control.

Quantification of AGE Cross-Link Cleavage by this compound

This section outlines two common methods for assessing the efficacy of this compound in breaking AGE cross-links.

A. Fluorescence Spectroscopy (Screening Assay)

This method provides a rapid, high-throughput assessment of an agent's ability to break fluorescent AGE cross-links.

Procedure:

-

Prepare a solution of AGE-BSA (synthesized as above) in a suitable buffer (e.g., PBS, pH 7.4).

-

Dispense the AGE-BSA solution into a 96-well microplate.

-

Add serial dilutions of this compound chloride to the wells. Include a vehicle-only control.

-

Incubate the plate at 37°C for a defined period (e.g., 24-72 hours).

-

Measure the fluorescence intensity in each well using a microplate reader (excitation ~370 nm, emission ~440 nm).

-

Calculate the percentage reduction in fluorescence for each this compound concentration relative to the untreated control. A decrease in fluorescence indicates the cleavage of fluorescent cross-links.

B. Competitive ELISA for Specific AGEs (e.g., CML)

This immunoassay provides specific quantification of non-fluorescent AGEs like Nε-(carboxymethyl)lysine (CML), a major in vivo AGE.[16]

Procedure:

-

Breaking Reaction: Incubate a solution of AGE-BSA with various concentrations of this compound (and a vehicle control) at 37°C for 24-72 hours.

-

ELISA: Use a commercially available competitive ELISA kit for CML.

-

Add the this compound-treated AGE-BSA samples, standards, and controls to the wells of the microplate, which is pre-coated with CML.

-

Add the anti-CML antibody to each well. The antibody will bind to either the CML on the plate or the CML in the sample (competitive binding).

-

Wash the plate to remove unbound components.

-

Add a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Wash the plate and add a TMB substrate. The resulting color development is inversely proportional to the amount of CML in the sample.

-

Stop the reaction and read the absorbance at 450 nm.

-

Generate a standard curve and determine the CML concentration in the samples. Calculate the percentage reduction in CML induced by this compound.

Conclusion

This compound represents a significant therapeutic concept aimed at reversing the accumulated damage caused by advanced glycation end-products. Its core mechanism involves the specific cleavage of α-dicarbonyl protein cross-links via its reactive thiazolium ring, a function complemented by its ability to scavenge dicarbonyl precursors, thereby preventing new AGE formation.[1][2] By reducing the overall AGE load, this compound can indirectly temper the chronic inflammation and oxidative stress mediated by the AGE-RAGE signaling axis.[5][11] Preclinical and clinical studies have demonstrated its potential to improve cardiovascular and renal health by reducing tissue stiffness.[3][10][17] Despite promising results, the clinical development of this compound was discontinued (B1498344) due to financial reasons.[1] Nevertheless, the study of this compound has provided an invaluable framework for understanding AGE-related pathologies and continues to guide the development of new-generation AGE cross-link breakers.

References

- 1. This compound and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. medkoo.com [medkoo.com]

- 7. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]

- 8. Dicarbonyls and Advanced Glycation End-Products in the Development of Diabetic Complications and Targets for Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. media.corporate-ir.net [media.corporate-ir.net]

- 11. This compound Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of this compound, an advanced glycation end-product breaker, in patients with chronic heart failure: study design and baseline characteristics of the BENEFICIAL trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Revisiting Methodologies for In Vitro Preparations of Advanced Glycation End Products - ProQuest [proquest.com]

- 15. Revisiting Methodologies for In Vitro Preparations of Advanced Glycation End Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of the AGE crosslink breaker, this compound, as a renoprotective agent in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Alagebrium (ALT-711): A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

An in-depth technical guide for researchers, scientists, and drug development professionals.

Executive Summary

Alagebrium (ALT-711), chemically known as 4,5-dimethyl-3-phenacylthiazolium chloride, is a pioneering therapeutic agent developed for its ability to break advanced glycation end-product (AGE) cross-links. Developed by Alteon Inc., it was the first compound of its class to enter clinical trials with the specific aim of reversing the detrimental effects of AGE accumulation, a key contributor to the pathophysiology of aging and diabetic complications. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical investigation of this compound, presenting key quantitative data and detailed experimental protocols to support ongoing research in the field of anti-glycation therapeutics.

Discovery and Development

This compound was developed by Alteon Corporation in the late 1990s as a derivative of N-phenacylthiazolium bromide, another compound investigated for its AGE cross-link breaking properties.[1][2] The rationale for its development was to create a more stable and effective molecule capable of cleaving the covalent cross-links formed by AGEs on long-lived proteins like collagen and elastin.[1][2] These cross-links contribute to the increased tissue stiffness and loss of function associated with aging and diabetes.[1][2] this compound emerged from a screening program aimed at identifying compounds that could reverse the formation of these cross-links and restore tissue elasticity.

Chemical Synthesis of this compound (ALT-711)

The synthesis of this compound is a straightforward and efficient process involving the N-alkylation of 4,5-dimethylthiazole (B1345194) with 2-chloroacetophenone (B165298). This reaction results in the formation of the quaternary thiazolium salt, this compound chloride.

Experimental Protocol: Synthesis of 4,5-dimethyl-3-phenacylthiazolium chloride

Materials:

-

4,5-dimethylthiazole

-

2-chloroacetophenone

-

Anhydrous acetonitrile

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,5-dimethylthiazole (1.0 equivalent) in anhydrous acetonitrile.

-

Add 2-chloroacetophenone (1.05 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Further cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold anhydrous acetonitrile, followed by a wash with anhydrous diethyl ether.

-

Dry the resulting solid under vacuum to yield pure 4,5-dimethyl-3-phenacylthiazolium chloride.

Characterization:

The identity and purity of the final product can be confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Elemental Analysis: To determine the elemental composition.

Workflow for the chemical synthesis of this compound (ALT-711).

Mechanism of Action

This compound's primary therapeutic effect is attributed to its ability to break pre-formed AGE cross-links, particularly those with an α-dicarbonyl structure. The positively charged thiazolium ring is the key reactive component of the molecule. It is proposed to attack the carbon-carbon bond of the α-dicarbonyl moiety within the AGE cross-link, leading to its cleavage.

A secondary mechanism of action is the scavenging of reactive dicarbonyl species, such as methylglyoxal (B44143) (MG). By trapping these AGE precursors, this compound can also inhibit the formation of new AGEs.[1]

Downstream Signaling Pathways

By reducing the overall burden of AGEs, this compound indirectly modulates the intracellular signaling cascades that are pathologically activated by the interaction of AGEs with their receptors, most notably the Receptor for Advanced Glycation End-products (RAGE).

AGE-RAGE Signaling Pathway

The binding of AGEs to RAGE on cell surfaces triggers a cascade of events that lead to increased oxidative stress and inflammation. This is often mediated by the activation of NADPH oxidase and the subsequent generation of reactive oxygen species (ROS). ROS, in turn, can activate downstream signaling molecules like NF-κB and MAP kinases (e.g., ERK, JNK, p38), leading to the transcription of pro-inflammatory and pro-fibrotic genes. By breaking AGE cross-links, this compound reduces the ligands available to activate RAGE, thereby dampening this pathological signaling.

AGE-RAGE signaling and the inhibitory role of this compound.

TGF-β Signaling

Transforming Growth Factor-beta (TGF-β) is a key cytokine involved in fibrosis and the deposition of extracellular matrix. High glucose levels and AGEs can upregulate the expression of TGF-β1. In preclinical studies with diabetic rats, treatment with this compound has been shown to reduce the expression of TGF-β1 and downstream markers of fibrosis, such as collagen IV and connective tissue growth factor (CTGF).[2]

Preclinical and Clinical Investigations

This compound has been evaluated in numerous preclinical and clinical studies for its potential to treat a range of conditions associated with AGE accumulation, including cardiovascular disease and diabetic complications.

Summary of Quantitative Data from Preclinical Studies

| Parameter | Animal Model | Treatment Details | Key Findings | Reference |

| Arterial Stiffness | Streptozotocin-induced diabetic rats | 1 mg/kg/day i.p. for 1 or 3 weeks | Reversed diabetes-induced increase in arterial stiffness. | [3] |

| Cardiovascular Function | Older rhesus monkeys | 1 mg/kg/day i.p. for 1 or 3 weeks | Improved impaired cardiovascular function. | [3] |

| Oxidative Stress | Aging rats | 10 mg/kg for 16 weeks | Increased glutathione (B108866) peroxidase and superoxide (B77818) dismutase activities. | [3] |

| Downstream Vascular Resistance | Zucker diabetic rats | Not specified | Reduced downstream resistance by 46%. | [4] |

| In-stent Blood Flow | Zucker diabetic rats | Not specified | Increased in-stent flow rate. | [4] |

| Neointimal Hyperplasia | Zucker diabetic and obese rats | Not specified | Reduced neointimal hyperplasia. | [4] |

Summary of Quantitative Data from Clinical Trials

| Trial Name (Acronym) | Condition | N | Treatment Details | Key Findings | Reference |

| Phase IIa | Isolated Systolic Hypertension | 13 | 210 mg twice daily for 8 weeks | Reduced carotid augmentation index by 37% (p=0.007). Increased flow-mediated dilation from 4.6% to 7.1% (p<0.05). | [5][6] |

| DIAMOND | Diastolic Heart Failure | 23 | 210 mg twice daily for 16 weeks | Reduced left ventricular mass and improved diastolic filling. No significant change in blood pressure or peak VO2. | [1] |

| SAPPHIRE & SILVER | Systolic Hypertension | - | - | No significant change in systolic and pulse pressures compared to placebo. | [1] |

| BENEFICIAL | Chronic Heart Failure | 102 | 200 mg twice daily for 36 weeks | No improvement in exercise tolerance or other secondary endpoints. | [7] |

| - | Healthy Older Individuals | 57 | 200 mg daily for 1 year | Modest improvement in left ventricular stiffness. No effect on hemodynamics, LV geometry, or exercise capacity. | [2] |

Experimental Protocols

Induction of Diabetes in a Rat Model

Objective: To create an in vivo model of diabetes to study the effects of this compound.

Protocol:

-

Use male Sprague-Dawley or Wistar rats.

-

Induce diabetes with a single intraperitoneal injection of streptozotocin (B1681764) (STZ), typically at a dose of 40-65 mg/kg body weight, dissolved in a citrate (B86180) buffer.[8][9][10][11]

-

Confirm hyperglycemia by measuring blood glucose levels 48-72 hours post-injection. A blood glucose level above 250 mg/dL is typically considered diabetic.

-

Administer this compound to the treatment group via oral gavage or in drinking water at the desired dosage (e.g., 10 mg/kg/day).

-

Monitor physiological parameters such as blood pressure, body weight, and blood glucose throughout the study period.

Quantification of Advanced Glycation End-products (AGEs)

Objective: To measure the levels of AGEs in tissue or fluid samples.

Protocol (General Overview):

Several methods can be used for the quantification of AGEs:

-

Fluorescence Spectroscopy: This method is based on the characteristic fluorescence of many AGEs. Samples are excited at approximately 360 nm and emission is measured at around 460 nm.[12] This provides a measure of total fluorescent AGEs.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can be used to quantify specific AGEs, such as Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL).[13] This method offers high specificity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the absolute quantification of various AGEs.[13][14] It often requires sample hydrolysis to release the modified amino acids.

Workflow for the quantification of Advanced Glycation End-products (AGEs).

Conclusion

This compound remains a landmark molecule in the study of anti-aging and anti-diabetic therapeutics. Its development and investigation have significantly advanced our understanding of the role of AGEs in disease pathology. While clinical trial results have been mixed, the preclinical data strongly support its mechanism of action as an AGE cross-link breaker. This technical guide provides a foundational resource for researchers continuing to explore the therapeutic potential of this compound and to develop next-generation compounds targeting the AGE-RAGE axis. The detailed protocols and summarized quantitative data offer a framework for designing and interpreting future studies in this critical area of research.

References

- 1. This compound and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiovascular Effects of 1 Year of this compound and Endurance Exercise Training in Healthy Older Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound attenuates acute methylglyoxal-induced glucose intolerance in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.corporate-ir.net [media.corporate-ir.net]

- 6. Advanced glycation endproduct crosslink breaker (this compound) improves endothelial function in patients with isolated systolic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound, an advanced glycation end-product breaker, in patients with chronic heart failure: study design and baseline characteristics of the BENEFICIAL trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]

- 12. Advanced Glycation End Products (AGEs) Assay Kit (ab273298) | Abcam [abcam.com]

- 13. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Method validation for analysis of advanced glycation end products in mouse muscle tissue using liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Alagebrium: A Technical Guide to Breaking Protein Cross-Links

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Advanced Glycation End-products (AGEs) are a significant factor in the pathophysiology of age- and diabetes-related organ damage. The irreversible cross-linking of long-lived proteins, such as collagen and elastin, by AGEs leads to increased tissue stiffness, compromised cellular function, and the progression of cardiovascular and renal complications. Alagebrium (ALT-711), a thiazolium derivative, emerged as a pioneering therapeutic agent designed to break these established AGE cross-links. This technical guide provides an in-depth analysis of the core science behind this compound, detailing its mechanism of action, summarizing key quantitative data from clinical studies, outlining relevant experimental protocols, and visualizing the associated signaling pathways.

Introduction: The Challenge of Protein Cross-Linking

The non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids results in the formation of a heterogeneous group of molecules known as Advanced Glycation End-products (AGEs). This process, known as the Maillard reaction, is a key contributor to the aging process and is accelerated in conditions of hyperglycemia, such as diabetes mellitus.

The accumulation of AGEs on long-lived extracellular matrix proteins, like collagen, leads to the formation of intermolecular cross-links. These cross-links alter the structural and functional properties of tissues, resulting in:

-

Increased tissue stiffness: Particularly evident in the cardiovascular system, leading to reduced arterial compliance and diastolic dysfunction.

-

Impaired cellular function: Through interactions with the Receptor for Advanced Glycation End-products (RAGE), AGEs trigger intracellular signaling cascades that promote oxidative stress, inflammation, and fibrosis.

-

Progression of chronic diseases: AGE accumulation is implicated in the pathogenesis of diabetic complications (nephropathy, retinopathy, neuropathy), atherosclerosis, and heart failure.

This compound was developed to specifically target and break these pathogenic protein cross-links, offering a novel therapeutic strategy to reverse or mitigate the consequences of AGE accumulation.

Mechanism of Action of this compound

This compound's primary mechanism of action is the chemical cleavage of α-dicarbonyl-based AGE cross-links.[1] The thiazolium ring of the this compound molecule is believed to be the active moiety. It is proposed that the nucleophilic carbon atom of the thiazolium ring attacks the electrophilic carbon of the α-dicarbonyl structure within the AGE cross-link, leading to the breaking of the carbon-carbon bond and the resolution of the cross-link.[2]

In addition to its cross-link breaking activity, this compound has also been shown to be an effective scavenger of methylglyoxal (B44143) (MG), a highly reactive dicarbonyl species and a major precursor to the formation of certain AGEs.[1] By trapping MG, this compound can also prevent the formation of new AGEs, thus reducing the overall AGE burden.

Quantitative Data from Preclinical and Clinical Studies

Numerous studies have investigated the efficacy of this compound in both animal models and human clinical trials. The following tables summarize key quantitative findings.

Table 1: Effects of this compound on Arterial Stiffness and Endothelial Function in Humans

| Parameter | Study Population | Treatment | Baseline Value | Post-Treatment Value | Percentage Change | p-value | Citation |

| Carotid Augmentation Index | Patients with isolated systolic hypertension | 210 mg this compound twice daily for 8 weeks | - | - | -37% | < 0.007 | [3][4] |

| Augmented Pressure (mmHg) | Patients with isolated systolic hypertension | 210 mg this compound twice daily for 8 weeks | 16.4 ± 10 | 9.6 ± 9 | -41.5% | < 0.001 | [3][4] |

| Flow-Mediated Dilation (%) | Patients with isolated systolic hypertension | 210 mg this compound twice daily for 8 weeks | 4.6 ± 1.1 | 7.1 ± 1.1 | +54.3% | < 0.05 | [3][4] |

| Aortic Pulse Wave Velocity (m/s) | Elderly subjects | Not specified | - | - | Modest slowing of age-related increase | - | [5] |

Table 2: Effects of this compound on Cardiac Parameters in Humans

| Parameter | Study Population | Treatment | Baseline Value | Post-Treatment Value | Change | p-value | Citation |

| Left Ventricular Mass | Patients with diastolic heart failure | 420 mg this compound daily for 16 weeks | - | - | Decrease | - | [6] |

| Left Ventricular Diastolic Filling | Patients with diastolic heart failure | 420 mg this compound daily for 16 weeks | - | - | Improvement | - | [6] |

| Peak Exercise Oxygen Consumption (VO2 max) | Patients with chronic heart failure | 200 mg this compound twice daily for 36 weeks | 21.7 ± 5.9 mL/min/kg | No significant change | - | - | [7] |

| Left Ventricular Ejection Fraction (LVEF) | Patients with chronic heart failure | 200 mg this compound twice daily for 36 weeks | 32 ± 9 % | No significant change | - | - | [7] |

Table 3: Effects of this compound in Preclinical Models

| Model | Parameter | Treatment | Outcome | Citation |

| Diabetic Rats | Neointimal hyperplasia | This compound | Inhibition of neointimal proliferation | [8] |

| Obese and Diabetic Rats | Downstream vascular resistance | This compound | Reduced resistance and increased in-stent blood flow | [8] |

| Aged Rats | Ventricular and vascular stiffness | This compound in combination with exercise | Ameliorated age-associated stiffness | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and AGEs.

Quantification of Advanced Glycation End-products (AGEs)

4.1.1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is adapted from commercially available AGE assay kits.[10]

-

Principle: This assay is a competitive ELISA for the quantitative measurement of AGEs in various samples. An AGE-protein conjugate is pre-coated onto a microplate. The sample and a polyclonal anti-AGE antibody are added to the wells. AGEs in the sample compete with the coated AGE-protein for binding to the antibody. A secondary antibody conjugated to horseradish peroxidase (HRP) is then added, followed by a substrate solution. The color development is inversely proportional to the amount of AGEs in the sample.

-

Materials:

-

AGE-coated 96-well microplate

-

Anti-AGE antibody

-

HRP-conjugated secondary antibody

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate Solution (e.g., TMB)

-

Stop Solution (e.g., 2N H₂SO₄)

-

AGE-BSA standards

-

Sample (serum, plasma, tissue homogenate)

-

Microplate reader

-

-

Procedure:

-

Prepare AGE standards and samples to the desired concentration range.

-

Add 50 µL of standard or sample to each well of the AGE-coated microplate.

-

Add 50 µL of diluted anti-AGE antibody to each well.

-

Incubate for 1-2 hours at room temperature on an orbital shaker.

-

Wash the wells three times with 250 µL of Wash Buffer per well.

-

Add 100 µL of diluted HRP-conjugated secondary antibody to each well.

-

Incubate for 1 hour at room temperature on an orbital shaker.

-

Wash the wells three times with Wash Buffer.

-

Add 100 µL of Substrate Solution to each well and incubate for 10-30 minutes at room temperature in the dark.

-

Add 100 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of AGEs in the samples by comparing their absorbance to the standard curve.

-

4.1.2. Fluorescence Spectroscopy

-

Principle: Many AGEs possess intrinsic fluorescence. This property can be used for their quantification in biological samples.

-

Procedure:

-

Dilute serum or plasma samples (e.g., 1:50) in phosphate-buffered saline (PBS), pH 7.4.

-

Measure the fluorescence intensity using a spectrofluorometer at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

-

Express the results as arbitrary fluorescence units (AFU).

-

Quantification of Collagen Cross-links

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is a highly sensitive and specific method for the quantification of both immature and mature collagen cross-links.[2][11][12]

-

Principle: Tissue samples are hydrolyzed to release the cross-link amino acids. The hydrolysates are then separated by HPLC and detected by tandem mass spectrometry.

-

Materials:

-

Tissue sample

-

Hydrolysis solution (e.g., 6N HCl)

-

Internal standards (e.g., pyridoxine)

-

HPLC system coupled to a tandem mass spectrometer

-

-

Procedure:

-

Lyophilize and weigh the tissue sample.

-

Hydrolyze the sample in 6N HCl at 110°C for 24 hours.

-

Dry the hydrolysate under vacuum.

-

Reconstitute the sample in a suitable solvent.

-

Inject the sample into the HPLC-MS/MS system.

-

Separate the cross-links using a suitable HPLC column and gradient.

-

Detect and quantify the specific cross-links using multiple reaction monitoring (MRM) on the mass spectrometer.

-

Assessment of Arterial Compliance

Pulse Wave Velocity (PWV)

PWV is considered a gold-standard measurement of arterial stiffness.[13][14][15]

-

Principle: PWV is the speed at which the pressure wave, generated by the contraction of the heart, travels along the arterial tree. A higher PWV indicates a stiffer artery. It is calculated as the distance between two points in the arterial system divided by the time it takes for the pulse wave to travel that distance.

-

Procedure:

-

Simultaneously record pressure waveforms at two different arterial sites (e.g., carotid and femoral arteries) using applanation tonometry.

-

Measure the distance between the two recording sites on the body surface.

-

Determine the time delay (transit time) between the feet of the two pressure waves.

-

Calculate PWV using the formula: PWV = Distance / Transit Time.

-

Signaling Pathways and Experimental Workflows

AGE-RAGE Signaling Pathway and the Role of this compound

The interaction of AGEs with their cell surface receptor, RAGE, activates multiple downstream signaling pathways, leading to inflammation, oxidative stress, and fibrosis. This compound, by breaking AGE cross-links, reduces the ligand availability for RAGE, thereby attenuating these pathological signaling cascades.

Caption: AGE-RAGE signaling pathway and the inhibitory effect of this compound.

TGF-β Signaling Pathway in Fibrosis

Transforming Growth Factor-beta (TGF-β) is a key cytokine involved in the fibrotic process. AGEs can induce the expression of TGF-β, which in turn stimulates the production of extracellular matrix proteins, leading to fibrosis.

Caption: Simplified TGF-β signaling pathway leading to fibrosis.

Experimental Workflow for Assessing this compound's Effect on Arterial Stiffness

This diagram illustrates a typical workflow for a clinical trial investigating the impact of this compound on arterial stiffness.

Caption: A typical experimental workflow for a clinical trial of this compound.

Conclusion and Future Directions

This compound has demonstrated a clear capacity to break AGE cross-links and has shown promise in preclinical and early-phase clinical studies for improving cardiovascular parameters associated with aging and diabetes. The quantitative data, while not uniformly positive across all endpoints and patient populations, support the underlying mechanism of action and its potential therapeutic benefits.

Despite its initial promise, the clinical development of this compound was halted, and it has not reached the market. This may be due to a variety of factors, including the specific types of AGE cross-links it targets, which may be more prevalent in animal models than in humans, or the need for longer-term studies to demonstrate significant clinical outcomes.

Future research in this area should focus on:

-

Developing next-generation AGE cross-link breakers with improved efficacy and specificity for the most prevalent and pathogenic cross-links in humans, such as glucosepane.

-

Utilizing advanced analytical techniques to better characterize the specific AGEs present in different patient populations and to monitor the in vivo effects of cross-link breakers.

-

Investigating combination therapies that target multiple aspects of AGE-related pathology, such as AGE formation, cross-link breaking, and RAGE signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Immature and Mature Collagen Crosslinks Quantification Using High-Performance Liquid Chromatography and High-Resolution Mass Spectrometry in Orbitrap™ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. media.corporate-ir.net [media.corporate-ir.net]

- 4. Advanced glycation endproduct crosslink breaker (this compound) improves endothelial function in patients with isolated systolic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Effects of this compound, an advanced glycation end-product breaker, in patients with chronic heart failure: study design and baseline characteristics of the BENEFICIAL trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound in combination with exercise ameliorates age-associated ventricular and vascular stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abcam.cn [abcam.cn]

- 11. Measurement of Collagen Cross-Links from Tissue Samples by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methodology to Quantify Collagen Subtypes and Crosslinks: Application in Minipig Cartilages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods and devices for measuring arterial compliance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

Alagebrium as a Methylglyoxal Scavenger: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylglyoxal (B44143) (MG), a reactive dicarbonyl species formed primarily during glycolysis, is a key precursor in the formation of Advanced Glycation End-products (AGEs). The accumulation of MG and AGEs is implicated in the pathogenesis of numerous age-related and metabolic diseases, including diabetes, cardiovascular complications, and neurodegenerative disorders. Alagebrium (formerly ALT-711), a thiazolium-based compound, has been investigated for its therapeutic potential in mitigating the detrimental effects of AGEs. While initially characterized as an "AGE-breaker," compelling evidence has emerged demonstrating its direct role as a scavenger of methylglyoxal. This technical guide provides an in-depth overview of this compound's mechanism of action as an MG scavenger, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Methylglyoxal Problem

Methylglyoxal is an unavoidable byproduct of glucose metabolism.[1] Its high reactivity with cellular nucleophiles, including proteins, lipids, and nucleic acids, leads to the formation of a heterogeneous group of molecules known as Advanced Glycation End-products (AGEs).[1] This process, termed "dicarbonyl stress," contributes to cellular dysfunction through several mechanisms:

-

Protein Cross-linking: MG can form stable cross-links between proteins, leading to altered tissue elasticity and function.[1]

-

Receptor for Advanced Glycation End-products (RAGE) Activation: AGEs can bind to and activate RAGE, a multi-ligand receptor of the immunoglobulin superfamily. This interaction triggers a cascade of downstream signaling events, promoting inflammation, oxidative stress, and apoptosis.[2][3]

-

Oxidative Stress: The glycation process itself, as well as AGE-RAGE signaling, can lead to an increase in reactive oxygen species (ROS), further exacerbating cellular damage.[4]

The body possesses a natural defense against MG in the form of the glyoxalase system, which detoxifies MG into D-lactate. However, under conditions of hyperglycemia or impaired enzyme function, this system can be overwhelmed, leading to an accumulation of MG and subsequent pathological consequences.

This compound: A Dual-Action Therapeutic Candidate

This compound (4,5-dimethyl-3-phenacylthiazolium chloride) was initially developed as a compound capable of breaking pre-formed AGE cross-links.[1] However, subsequent research has revealed a second, crucial mechanism of action: the direct scavenging of methylglyoxal.[1][5] This dual functionality makes this compound a particularly interesting candidate for therapeutic intervention in diseases driven by dicarbonyl stress.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₃H₁₄ClNOS |

| Molecular Weight | 267.77 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water |

Mechanism of Action: Methylglyoxal Scavenging

The thiazolium nucleus of this compound is the key to its methylglyoxal scavenging activity. The acidic proton at the C2 position of the thiazolium ring can be abstracted under physiological conditions, forming a nucleophilic carbene. This carbene can then attack the electrophilic carbonyl carbons of methylglyoxal, forming a stable adduct and effectively neutralizing the reactive dicarbonyl.

While the precise kinetics of the reaction between this compound and methylglyoxal are not fully elucidated in the available literature, in vitro studies have demonstrated a time-dependent reduction in methylglyoxal concentration in the presence of this compound.[5]

Quantitative Data on Methylglyoxal Scavengers

| Compound | Scavenging Metric | Concentration | % MG Reduction/Effect | Reference |

| This compound | In vitro incubation with MG | 100 µM | Significant reduction after 15 min | [5] |

| Aminoguanidine | IC50 for preventing MG-protein modification | 203 ± 16 µM | 50% inhibition | [6] |

| Metformin (B114582) | In vitro incubation with MG | Equimolar | ~72% reduction after 4 days | [7] |

Note: The lack of a standardized assay for methylglyoxal scavenging makes direct comparison of these values challenging. The data presented here are from different studies with varying experimental conditions.

Signaling Pathways

The AGE-RAGE Signaling Pathway and its Interruption by this compound

The binding of AGEs (formed from methylglyoxal) to RAGE initiates a complex signaling cascade that contributes to cellular dysfunction. This compound, by scavenging methylglyoxal, can prevent the formation of AGEs and thus inhibit the activation of this pathway.

Experimental Protocols

In Vitro Methylglyoxal Scavenging Assay

This protocol outlines a general method for assessing the methylglyoxal scavenging activity of a compound, such as this compound, using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Methylglyoxal (MG) solution (e.g., 40% in water)

-

Test compound (e.g., this compound)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Derivatizing agent: o-phenylenediamine (B120857) (OPD) solution

-

Internal standard (e.g., 5-methylquinoxaline)

-

Perchloric acid (PCA)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a stock solution of methylglyoxal in PBS.

-

Prepare stock solutions of the test compound at various concentrations.

-

In a microcentrifuge tube, mix the methylglyoxal solution with either the test compound solution or PBS (for control).

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 1, 2, 4, 8, 24 hours).

-

-

Derivatization:

-

At each time point, take an aliquot of the reaction mixture.

-

Stop the reaction and deproteinize (if necessary) by adding perchloric acid.

-

Add the o-phenylenediamine solution and the internal standard.

-

Incubate in the dark at room temperature to allow for the formation of the quinoxaline (B1680401) derivative of methylglyoxal.

-

-

HPLC Analysis:

-

Centrifuge the samples to pellet any precipitate.

-

Inject the supernatant onto the HPLC system.

-

Separate the components using a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water).

-

Detect the quinoxaline derivative at the appropriate wavelength (e.g., 315 nm).

-

-

Data Analysis:

-

Quantify the amount of remaining methylglyoxal by comparing the peak area of its derivative to that of the internal standard and a standard curve.

-

Calculate the percentage of methylglyoxal scavenged by the test compound at each time point and concentration.

-

HPLC Method for Methylglyoxal Quantification

This protocol is a more detailed description of the HPLC analysis step.

Instrumentation and Conditions:

-

HPLC System: Agilent 1100/1200 series or equivalent with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Acetic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-15 min: 10-50% B

-

15-20 min: 50-10% B

-

20-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 315 nm.

Sample Preparation (from in vitro assay):

-

To a 100 µL aliquot of the incubated sample, add 100 µL of 10% perchloric acid.

-

Vortex and centrifuge at 10,000 x g for 10 minutes.

-

Transfer 150 µL of the supernatant to a new tube.

-

Add 50 µL of o-phenylenediamine solution (e.g., 2 mg/mL in water).

-

Add 10 µL of internal standard solution (e.g., 5-methylquinoxaline, 100 µM).

-

Incubate in the dark at room temperature for 4 hours.

-

Transfer to an HPLC vial for analysis.

Conclusion and Future Directions

This compound has demonstrated a significant capacity to act as a direct scavenger of methylglyoxal, in addition to its previously established role as an AGE-breaker. This dual mechanism of action positions it as a promising therapeutic agent for combating the pathological consequences of dicarbonyl stress in a variety of diseases. The provided experimental protocols offer a framework for the continued investigation of this compound and other potential methylglyoxal scavengers.

Future research should focus on:

-

Elucidating the precise reaction kinetics between this compound and methylglyoxal to better understand its scavenging efficiency.

-

Conducting direct comparative studies of this compound with other known scavengers under standardized assay conditions to establish a clear hierarchy of efficacy.

-

Investigating the in vivo fate of the this compound-methylglyoxal adduct to understand its metabolism and potential for accumulation.

-

Further exploring the synergistic effects of this compound's dual action in preclinical models of diseases associated with high levels of dicarbonyl stress.

By addressing these key areas, the full therapeutic potential of this compound as a methylglyoxal scavenger can be more thoroughly understood, paving the way for its potential clinical application in mitigating the burden of age-related and metabolic diseases.

References

- 1. This compound and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KEGG PATHWAY: map04933 [kegg.jp]

- 3. The Role of AGE/RAGE Signaling in Diabetes-Mediated Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound attenuates methylglyoxal induced oxidative stress and AGE formation in H9C2 cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound attenuates acute methylglyoxal-induced glucose intolerance in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and quantification of methylglyoxal in human plasma using reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Foundational Research on Thiazolium Compounds and Advanced Glycation End-products (AGEs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning thiazolium compounds and their role as therapeutic agents targeting Advanced Glycation End-products (AGEs). It covers the core chemistry, mechanisms of action, quantitative efficacy data, and detailed experimental methodologies relevant to the field.

Introduction: The Challenge of Advanced Glycation End-products (AGEs)

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids. This process, known as the Maillard reaction or glycation, is a key contributor to the pathophysiology of aging and various chronic diseases, particularly diabetes mellitus. The accumulation of AGEs in tissues leads to structural and functional modifications of molecules, resulting in altered protein function, increased oxidative stress, and chronic inflammation.[1][2]

AGEs exert their detrimental effects through two primary mechanisms:

-

Cross-linking of Proteins: AGEs can form covalent cross-links between long-lived proteins of the extracellular matrix, such as collagen. This cross-linking leads to increased tissue stiffness, reduced elasticity, and impaired function, contributing to complications like vascular stiffening, diabetic nephropathy, and atherosclerosis.

-

Receptor-Mediated Signaling: AGEs can bind to specific cell surface receptors, most notably the Receptor for Advanced Glycation End-products (RAGE). This interaction triggers a cascade of intracellular signaling pathways, leading to the generation of reactive oxygen species (ROS) and the activation of pro-inflammatory pathways, such as NF-κB.[1]

Given their pathological significance, strategies to inhibit the formation of AGEs or to break already-formed AGE cross-links represent a promising therapeutic avenue for age-related and diabetic complications.

Thiazolium Compounds: A Therapeutic Strategy Against AGEs

Thiazolium compounds have emerged as a leading class of therapeutic agents designed to counteract the negative effects of AGEs. The most extensively studied compound in this class is this compound (formerly ALT-711), a thiazolium salt that has demonstrated the ability to cleave pre-existing AGE cross-links.[1] These compounds are often referred to as "AGE-breakers."

The core of their mechanism is believed to involve the unique chemical reactivity of the thiazolium ring. It is hypothesized that the thiazolium salt can chemically cleave the dicarbonyl-based cross-links that bridge proteins, thereby reversing the damage caused by AGEs and restoring tissue function.[1][3] Beyond cross-link breaking, recent research has explored the potential of novel thiazolium derivatives to act as inhibitors of glycation (antiglycation) and as agents that can reverse early-stage glycation products (deglycation).[1][4][5][6]

Quantitative Data on Thiazolium Compound Efficacy

The efficacy of thiazolium compounds and their derivatives is typically quantified through various in vitro assays. The following tables summarize key quantitative data from recent studies, providing a comparative look at their anti-AGE activities.

Table 1: Antiglycation Activity (IC50 Values) of Thiazolium Derivatives

| Compound | Assay Description | IC50 (μM) | Reference |

| This compound | Inhibition of fluorescent AGEs formation | 680 ± 40 | [1] |

| 4-methyl-3-[2-(4-methylbiphenyl-4-yl)-2-oxoethyl] thiazolium bromide (Compound 2e) | Inhibition of fluorescent AGEs formation | 280 ± 20 | [1] |

IC50 represents the concentration of the compound required to inhibit 50% of the AGE formation under the specified assay conditions.

Table 2: Comparative Inhibition of AGEs by Various Compounds

| Compound | Concentration | Assay | % Inhibition | Reference |

| Compound 1 (a 4-thiazolidinone (B1220212) derivative) | 400 µg/mL | Glycation of Human Serum Albumin (HSA) | 28.2% | [7] |

| Compound 2 (a 4-thiazolidinone derivative) | 200 µg/mL | Glycation of Human Serum Albumin (HSA) | 20.9% | [7] |

| Compound 3 (a 4-thiazolidinone derivative) | 400 µg/mL | Glycation of Human Serum Albumin (HSA) | 42.73% | [7] |

| Compound 3 (a 4-thiazolidinone derivative) | 200 µg/mL | Pentosidine-specific fluorescence | 43.6% | [7] |

| Blended Mixture (Myrrh ext., DSW, Silybum ext.) | Not specified | AGEs accumulation on BSA | 56% | [8] |

| Blended Mixture (Myrrh ext., DSW, Silybum ext.) | Not specified | AGEs accumulation on Collagen | 81% | [8] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the research of thiazolium compounds and AGEs.

Synthesis of Thiazolium Compounds

The most common synthetic route for 3-substituted thiazolium salts is a variation of the Hantzsch thiazole (B1198619) synthesis, specifically through N-alkylation.[4][6][9]

Protocol: Synthesis of 3-Phenacyl Substituted Thiazolium Salts [4][6]

-

Reactants: A substituted thiazole and a corresponding phenacyl bromide derivative.

-

Reaction: The targeted thiazolium salts are synthesized through an N-alkylation reaction between the corresponding thiazoles and phenacyl bromides.[4][6]

-

Procedure: a. Dissolve the starting thiazole in a suitable solvent (e.g., acetone (B3395972) or acetonitrile). b. Add an equimolar amount of the desired phenacyl bromide to the solution. c. Stir the reaction mixture at room temperature or under reflux for a specified period (typically several hours to overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, the thiazolium salt product, which is often a solid, will precipitate out of the solution. e. Collect the precipitate by filtration. f. Wash the collected solid with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials. g. Dry the product under a vacuum. h. Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

Other established methods for synthesizing the core thiazole ring include the Cook-Heilbron synthesis, which involves reacting α-aminonitriles with agents like carbon disulfide.[10]

In Vitro Anti-AGE Activity Assays

A battery of in vitro tests is used to screen and characterize the antiglycation potential of thiazolium compounds.

Protocol: Inhibition of Fluorescent AGEs Formation [1][8][11]

-

Reaction Mixture: Prepare a solution containing a model protein (e.g., 6 mg/mL Bovine Serum Albumin, BSA), a reducing sugar (e.g., 0.2 M D-glucose or D-ribose), and the test compound at various concentrations in a phosphate (B84403) buffer (e.g., 0.4 M, pH 7.4-7.5).[8][11]

-

Controls:

-

Negative Control: Protein solution without the reducing sugar.

-

Positive Control: Protein solution with the reducing sugar but without the test compound.

-

-

Incubation: Incubate all samples under sterile conditions at 37°C for an extended period (e.g., 7 to 14 days).[8] The incubation period can be several weeks for slower-reacting sugars like glucose.[11]

-

Measurement: After incubation, stop the reaction and measure the formation of fluorescent AGEs using a spectrofluorometer. A common excitation/emission wavelength pair is ~350 nm / ~450 nm.[8]

-

Calculation: Calculate the percentage inhibition of AGE formation by the test compound relative to the positive control.

-

% Inhibition = [(Fluorescence_PositiveControl - Fluorescence_Sample) / Fluorescence_PositiveControl] * 100

-

Protocol: Deglycation Assay [5][6]

This assay determines the ability of a compound to break early glycation products (Amadori products).

-

Preparation of Glycated Substrate: First, prepare a protein rich in Amadori products by incubating a protein (e.g., BSA) with a high concentration of a reducing sugar (e.g., 0.5 M ribose) for 24 hours at 37°C.[11] Subsequently, dialyze the mixture extensively to remove the excess sugar.[11]

-

Reaction: Incubate the prepared Amadori-rich protein with the test compound.

-

Detection: The deglycation activity is often determined by measuring the regeneration of free amino groups or by reacting the early glycation products with nitroblue tetrazolium (NBT). The reduction of NBT by Amadori products forms a colored formazan (B1609692) product, and a decrease in this color formation in the presence of the test compound indicates deglycation activity.

-

Quantification: Measure the absorbance of the formazan product using a spectrophotometer to quantify the extent of deglycation.

Cytotoxicity Assays

It is crucial to assess the potential toxicity of lead compounds.

Protocol: MTT and LDH Assays [1][4][5]

-

Cell Culture: Plate a suitable cell line (e.g., human fibroblasts or endothelial cells) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of the thiazolium compound for a specified period (e.g., 24-48 hours).

-

MTT Assay (Cell Viability): a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. b. Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. c. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). d. Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.

-

LDH Assay (Cell Membrane Integrity): a. Collect the cell culture supernatant. b. Use a commercial LDH (Lactate Dehydrogenase) cytotoxicity assay kit to measure the amount of LDH released from damaged cells into the supernatant. c. An increase in LDH activity in the supernatant corresponds to increased cytotoxicity.

Visualizations of Pathways and Workflows

The following diagrams, rendered using Graphviz, illustrate the key processes involved in AGE formation, therapeutic intervention, and experimental screening.

Caption: AGE formation pathway and points of intervention by thiazolium compounds.

Caption: Experimental workflow for screening thiazolium-based AGE inhibitors.

Caption: AGE-RAGE signaling pathway and mitigation by thiazolium compounds.

Conclusion and Future Directions

Foundational research has firmly established the pathological role of Advanced Glycation End-products in aging and chronic disease. Thiazolium compounds, particularly AGE cross-link breakers like this compound and newer multi-functional derivatives, represent a viable and promising therapeutic strategy.[1][3] In vitro studies have successfully identified novel thiazolium salts with potent antiglycation, deglycation, and anticrosslinking activities, in some cases surpassing the efficacy of benchmark compounds.[4][5][6][12]

The methodologies for synthesizing these compounds and for evaluating their efficacy and safety are well-established, providing a clear workflow for drug discovery and development in this area.[4][6][13] However, a significant challenge remains the potential cytotoxicity of some highly active lead compounds, indicating that a crucial focus of future research must be the optimization of the therapeutic window—decreasing toxicity while maintaining or enhancing anti-AGE activity.[1][4][6]

Continued investigation into the structure-activity relationships of thiazolium derivatives, coupled with robust preclinical and clinical evaluation, will be essential to translate the promise of this compound class into effective treatments for diabetic complications, cardiovascular disease, and other age-related pathologies.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The cross-link breaker, N-phenacylthiazolium bromide prevents vascular advanced glycation end-product accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Directed Design, Screening and Antiglycation Activity for 3-Substituted Thiazolium Derivatives, New Analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiglycation activity of 3-phenacyl substituted thiazolium salts, new analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antiglycation activity of 3‐phenacyl substituted thiazolium salts, new analogs of this compound | Semantic Scholar [semanticscholar.org]

- 13. A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Controversial Mechanism of Alagebrium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alagebrium (ALT-711), chemically known as 4,5-dimethyl-3-phenacylthiazolium chloride, was a pioneering drug candidate developed as a breaker of Advanced Glycation End-product (AGE) cross-links.[1][2] AGEs are complex molecules formed through the non-enzymatic reaction of sugars with proteins, lipids, and nucleic acids.[3][4] Their accumulation, particularly on long-lived proteins like collagen and elastin, is a hallmark of aging and is accelerated in conditions like diabetes mellitus.[2][5] This process leads to increased tissue stiffness, cellular dysfunction, and the progression of numerous degenerative diseases, including cardiovascular and renal complications.[1][6]

While this compound showed promise in preclinical and early clinical studies for improving conditions associated with tissue stiffening, such as diastolic heart failure and systolic hypertension, its precise mechanism of action remains a subject of significant scientific debate.[6][7] Originally lauded as a direct AGE cross-link breaker, subsequent research has revealed a more complex pharmacological profile, suggesting multiple, potentially overlapping, mechanisms. This guide provides a detailed examination of the core proposed mechanism, the surrounding controversies, and alternative modes of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Cleavage of α-Dicarbonyl Cross-links

The primary and most widely cited mechanism of this compound is the chemical cleavage of established, covalent α-dicarbonyl (α-diketone) based cross-links between proteins.[3][7] The positively charged thiazolium ring is the key reactive moiety, which is proposed to attack the carbon-carbon bond of the α-dicarbonyl structure within an AGE cross-link, thereby breaking the link and restoring protein function.[3][8] This action was believed to reverse the stiffening of tissues and improve their elasticity.[2]

Caption: Proposed mechanism of this compound-mediated AGE cross-link cleavage.

The Core Controversy: Unraveling a Multifaceted Mechanism

Despite the elegance of the cross-link breaking hypothesis, the mechanism of this compound is considered controversial.[7] Several lines of evidence suggest that its beneficial effects may not be solely attributable to this action. The key points of contention include its specificity for certain types of AGEs and the discovery of several alternative pharmacological activities.

Limited Efficacy Against Prevalent Cross-links

A significant challenge to the primary hypothesis is the lack of evidence that this compound is effective against glucosepane, the most abundant AGE cross-link found in vivo.[1] Its activity appears confined to α-dicarbonyl structures, which may not be the most pathologically significant cross-links in age-related tissue stiffening.

Dicarbonyl Scavenging

Beyond breaking existing cross-links, this compound has been shown to be an effective scavenger of reactive dicarbonyl species, such as methylglyoxal (B44143) (MG).[3][7] MG is a potent precursor to AGE formation.[4] By trapping these precursors, this compound can inhibit the formation of new AGEs, representing a preventative as well as a therapeutic action.[3][4] This dual action complicates the interpretation of experimental results, making it difficult to distinguish between the breaking of old cross-links and the prevention of new ones.

Metal Chelation

The formation of many AGEs is catalyzed by the presence of transition metals like copper and iron.[7] this compound and its metabolites have demonstrated metal-chelating properties.[7][9] This activity can inhibit the metal-catalyzed oxidation reactions that are crucial for AGE formation and the subsequent generation of reactive oxygen species (ROS).[8][9] Therefore, some of the observed benefits of this compound, such as reduced oxidative stress, may stem from its ability to chelate metals rather than directly breaking cross-links.[7]

Interference with Thiamine (B1217682) Metabolism

This compound shares a structural homology with thiamine (Vitamin B1). Enzyme kinetic studies have shown that this compound is a low-affinity, mixed-mode inhibitor of thiamine diphosphokinase (TDPK), the enzyme that converts thiamine to its active form, thiamine diphosphate.[10] While the inhibitory constant (Ki) suggests this interaction is unlikely to be significant at therapeutic concentrations, it points to another potential biological interaction that could contribute to its overall effect or side-effect profile.[10]

Caption: Logical relationship of this compound's proposed and alternative mechanisms.

Modulation of Signaling Pathways

This compound's effects extend beyond direct chemical interactions to the modulation of complex intracellular signaling pathways, primarily through its impact on the AGE-RAGE axis. However, evidence also points to RAGE-independent effects.

AGE-RAGE Dependent Signaling

AGEs exert many of their pathological effects by binding to the Receptor for Advanced Glycation End-products (RAGE).[7] This binding triggers a cascade of events leading to increased oxidative stress and inflammation.[3] By reducing the overall AGE load, either by breaking cross-links or scavenging precursors, this compound indirectly downregulates this pathway.[11] Key downstream effects of RAGE activation that are attenuated by this compound include:

-

Increased ROS Production: AGE-RAGE interaction often activates NADPH oxidase, leading to a surge in intracellular ROS.[3]

-

MAPK/ERK Activation: This leads to the proliferation of cells like vascular smooth muscle cells, contributing to pathologies such as neointimal hyperplasia.[11][12] this compound has been shown to inhibit ERK phosphorylation.[11]

-

Pro-inflammatory and Pro-fibrotic Gene Expression: Activation of transcription factors like NF-κB leads to the upregulation of cytokines, adhesion molecules, and fibrotic factors like TGF-β and connective tissue growth factor (CTGF).[11][13]

RAGE-Independent Signaling

Intriguingly, studies in diabetic mice lacking the RAGE receptor (RAGE apoE KO) have shown that this compound can still provide therapeutic benefits.[7][14] In these models, this compound reduced renal AGE levels, glomerular matrix accumulation, and cortical inflammation even in the absence of RAGE.[14] This strongly suggests the existence of RAGE-independent pathways for AGE-mediated damage and that this compound can act through these alternative routes.[14][15] These may be related to its direct antioxidant effects via metal chelation or interactions with other AGE receptors like LOX-1.[15]

Caption: Signaling pathways modulated by this compound's reduction of AGE load.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical investigations of this compound.

Table 1: Clinical Efficacy of this compound

| Parameter | Study Population | Dosage | Duration | Result | Reference |

| Carotid Augmentation Index (AI) | Patients with isolated systolic hypertension | 210 mg twice daily | 8 weeks | Reduced by 37% (p=0.007) | [16][17] |

| Augmented Pressure | Patients with isolated systolic hypertension | 210 mg twice daily | 8 weeks | Reduced from 16.4 to 9.6 mmHg (p<0.001) | [16][17] |

| Flow-Mediated Dilation (FMD) | Patients with isolated systolic hypertension | 210 mg twice daily | 8 weeks | Increased from 4.6% to 7.1% (p<0.05) | [16][17] |

| Left Ventricular (LV) Stiffness | Healthy older individuals (≥60 years) | 200 mg daily | 1 year | Modest improvement compared to placebo (p=0.04) | [5] |

| Diastolic Dysfunction | Type 1 diabetic rats | Not specified | Not specified | Partially alleviated (27% vs 41% in untreated, p<0.05) | [7] |

Table 2: Preclinical and In Vitro Mechanistic Data

| Parameter | Model System | This compound Concentration | Result | Reference |

| AGE Accumulation | Aging rat hearts | Not specified | Decreased by ~30% | [18] |

| RASMC Proliferation (AGE-induced) | Rat Aortic Smooth Muscle Cells | 1 µM | Proliferation reduced from 150% to 120% of control | [19] |

| RASMC Proliferation (AGE-induced) | Rat Aortic Smooth Muscle Cells | 10 µM | Proliferation reduced from 150% to 110% of control | [19] |

| ERK Phosphorylation | AGE-stimulated RASMCs | 1 µM & 10 µM | Inhibited by 35% and 42% respectively | [11] |

| Thiamine Diphosphokinase (TDPK) Inhibition | Enzyme kinetic assay | Ki = 0.88 - 1.09 mM | Low-affinity, mixed-mode inhibition | [10] |

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound Chloride

The synthesis of this compound is a single-step N-alkylation reaction, characteristic of the formation of quaternary thiazolium salts.[20]

-

Materials: 4,5-dimethylthiazole (B1345194) (1.0 eq), 2-chloroacetophenone (B165298) (1.05 eq), anhydrous acetonitrile (B52724), anhydrous diethyl ether.[20]

-

Procedure:

-

Dissolve 4,5-dimethylthiazole in anhydrous acetonitrile in a round-bottom flask with a reflux condenser.[20]

-

Add 2-chloroacetophenone to the mixture.[20]

-

Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).[20]

-

Cool the reaction to room temperature, then place in an ice bath for 1 hour to maximize precipitation of the product.[20]

-

Collect the solid product by vacuum filtration.[20]

-

Wash the precipitate with cold, anhydrous acetonitrile, followed by a thorough wash with anhydrous diethyl ether.[20]

-

Dry the final white to off-white solid product under vacuum.[20]

-

-

Characterization: Confirm identity and purity using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.[20]

Caption: Workflow for the chemical synthesis of this compound (ALT-711).

Protocol 2: In Vivo Assessment in Diabetic RAGE Knockout Mice

This protocol was used to distinguish between RAGE-dependent and -independent effects of this compound.[14]

-

Animal Model: Diabetic RAGE/apolipoprotein E double-knockout (RAGE apoE KO) mice. Diabetes induced by streptozotocin.[14]

-

Treatment Groups:

-

Diabetic RAGE apoE KO (Control)

-

Diabetic RAGE apoE KO + this compound (1 mg/kg/day)

-

Diabetic RAGE apoE KO + Quinapril (ACE inhibitor control, 30 mg/kg/day)

-

-

Duration: 20 weeks.[14]

-

Procedure & Endpoints:

-

Administer treatments daily for the study duration.

-

At 20 weeks, sacrifice animals and harvest kidneys.

-

Renal Parameter Assessment:

-

Histology: Use Periodic acid-Schiff (PAS) staining to quantify mesangial area.[14]

-

Immunohistochemistry: Stain for collagen IV and fibronectin to assess glomerular matrix accumulation.[14]

-

Gene Expression: Isolate glomeruli by sieving and perform quantitative real-time RT-PCR for inflammatory markers (e.g., MCP-1, ICAM-1) and RAGE mRNA (ager).[14]

-

AGE Quantification: Measure total AGE content in renal cortex using ELISA.[14]

-

-

Conclusion

The investigation into this compound reveals a molecule with a more complex and nuanced mechanism of action than initially proposed. While it does possess the ability to cleave certain α-dicarbonyl AGE cross-links, this is likely not its sole, and perhaps not even its primary, mode of action in vivo. The compelling evidence for its roles as a dicarbonyl scavenger and metal chelator, coupled with its demonstrated efficacy in RAGE-independent models, paints a picture of a multi-target agent. This mechanistic controversy underscores the intricate nature of AGE pathology and the challenges in developing targeted therapies. For drug development professionals, the story of this compound serves as a crucial case study, highlighting the need to thoroughly investigate potential alternative mechanisms and to design studies that can dissect these multifaceted effects to truly understand a candidate's therapeutic potential. Future research in this area should focus on developing more specific AGE breakers, particularly for highly prevalent cross-links like glucosepane, while also exploring the therapeutic utility of compounds with combined scavenging, chelating, and anti-inflammatory properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. benchchem.com [benchchem.com]

- 4. The Role of Glycation in Aging | Antiaging Systems [antiaging-systems.com]

- 5. Cardiovascular Effects of 1 Year of this compound and Endurance Exercise Training in Healthy Older Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chelation: A Fundamental Mechanism of Action of AGE Inhibitors, AGE Breakers, and Other Inhibitors of Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The advanced glycation end product-lowering agent ALT-711 is a low-affinity inhibitor of thiamine diphosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Advanced Glycation End Products: A Molecular Target for Vascular Complications in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Reduces Glomerular Fibrogenesis and Inflammation Beyond Preventing RAGE Activation in Diabetic Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advanced glycation endproduct crosslink breaker (this compound) improves endothelial function in patients with isolated systolic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. media.corporate-ir.net [media.corporate-ir.net]

- 18. This compound chloride protects the heart against oxidative stress in aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Alagebrium's Impact on the AGE-RAGE Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction